Pakyonol
Description
Historical Context and Discovery
The discovery of pakyonol represents a significant milestone in the systematic investigation of bryophyte secondary metabolites, particularly within the macrocyclic bisbibenzyl family. The compound was first isolated and characterized by Huneck and colleagues from the Korean liverwort Mannia fragrans, marking an important advancement in our understanding of the chemical diversity present within the Marchantiaceae family. This initial discovery occurred during a period of intensive phytochemical exploration of bryophytes, when researchers were beginning to recognize the unique biosynthetic capabilities of liverworts in producing complex aromatic macrocycles.
The structural elucidation of this compound was accomplished through a comprehensive analytical approach utilizing multiple spectroscopic techniques. Detailed nuclear magnetic resonance spectroscopy studies, including correlation spectroscopy, nuclear Overhauser effect experiments, and multiple selective irradiation experiments, were employed to determine the compound's three-dimensional structure. These investigations revealed that this compound represents a new bisbibenzyl substitution pattern, making it the first example of this particular structural motif to be isolated from the Hepaticae. The significance of this discovery extended beyond mere structural novelty, as it demonstrated the remarkable capacity of liverworts to generate diverse macrocyclic architectures through sophisticated biosynthetic processes.
Subsequent research has confirmed the presence of this compound in multiple liverwort species across different geographical regions, indicating a broader distribution than initially recognized. The compound has been identified in both Asian and European liverwort populations, suggesting that the biosynthetic machinery responsible for this compound production is well-conserved across different taxonomic lineages within the bryophyte family. This widespread occurrence has facilitated continued research into the compound's biological activities and potential applications, establishing this compound as an important representative of the macrocyclic bisbibenzyl class.
Taxonomic Classification within Macrocyclic Bisbibenzyls
This compound occupies a distinctive position within the taxonomic hierarchy of macrocyclic bisbibenzyl natural products, representing a unique structural subclass characterized by specific connectivity patterns and substitution arrangements. The macrocyclic bisbibenzyl family comprises compounds that share a core framework consisting of four aromatic rings connected by two ethano bridges, derived in nature from two molecules of lunularin. Within this broader classification system, this compound is distinguished by its particular linkage pattern and the presence of ether bridges that define its macrocyclic architecture.
The structural classification of this compound places it among the macrocyclic bisbibenzyl diethers, a subgroup characterized by the presence of two ether linkages that contribute to the formation of the macrocyclic ring system. This classification is based on the specific connectivity pattern between the constituent bibenzyl units, which determines both the overall molecular architecture and the conformational properties of the resulting macrocycle. The ether linkages in this compound create a unique spatial arrangement that distinguishes it from other macrocyclic bisbibenzyls such as the marchantins, riccardins, and plagiochins, which exhibit different connectivity patterns and ring conformations.
Comparative analysis of this compound with other members of the macrocyclic bisbibenzyl family reveals important structure-activity relationships that contribute to our understanding of this compound class. The unique substitution pattern exhibited by this compound, which was the first of its type to be identified from liverworts, provides valuable insights into the biosynthetic flexibility of these organisms. This structural diversity within the macrocyclic bisbibenzyl family reflects the sophisticated enzymatic machinery present in liverworts, capable of generating multiple distinct molecular architectures from common biosynthetic precursors.
| Compound Class | Linkage Type | Representative Examples | Source Organisms |
|---|---|---|---|
| Macrocyclic Bisbibenzyl Diethers | Two ether bridges | This compound | Mannia fragrans, Plagiochasma intermedium |
| Marchantin Series | Ether and carbon bridges | Marchantin A, B, C | Marchantia polymorpha, M. paleacea |
| Riccardin Series | Biphenyl linkages | Riccardin A, C, F | Riccardia multifida, Plagiochasma intermedium |
| Plagiochin Series | Biphenyl linkages | Plagiochin A-D | Plagiochila sciophila |
Natural Sources and Distribution in Bryophytes
The natural occurrence of this compound has been documented across multiple species of liverworts, representing different genera within the Marchantiaceae and related families. The primary source organism for this compound is Mannia fragrans, a Korean liverwort from which the compound was first isolated and characterized. This species has proven to be a particularly rich source of this compound, with extraction yields sufficient to support detailed structural and biological studies of the compound.
Subsequent investigations have identified this compound in Plagiochasma intermedium, a Chinese liverwort species that has emerged as another significant natural source of this macrocyclic bisbibenzyl. The presence of this compound in P. intermedium demonstrates the compound's broader distribution within the bryophyte kingdom and suggests that the biosynthetic pathways responsible for its production are present across multiple taxonomic lineages. This species has been particularly valuable for bioactivity studies, as it produces this compound alongside other macrocyclic bisbibenzyls, enabling comparative analyses of structure-activity relationships.
The geographical distribution of this compound-producing liverworts spans multiple continents, with documented occurrences in Asia and potentially other regions where suitable bryophyte habitats exist. The compound has been isolated from liverwort populations in Korea and China, indicating a significant presence in East Asian bryophyte communities. This distribution pattern aligns with the broader biogeographical trends observed for macrocyclic bisbibenzyl-producing liverworts, which tend to be concentrated in temperate and subtropical regions with appropriate moisture and environmental conditions.
Research into the ecological factors influencing this compound production has revealed that environmental conditions play a crucial role in determining the compound's accumulation in liverwort tissues. Seasonal variations, geographical location, and local environmental stresses have all been identified as factors that can influence the quantitative and qualitative production of bisbibenzyls and their derivatives in bryophytes. These findings suggest that this compound production may serve important ecological functions, potentially including defense against herbivory, pathogen resistance, or adaptation to specific environmental challenges.
| Source Species | Geographical Origin | Family | Extraction Yield | Associated Compounds |
|---|---|---|---|---|
| Mannia fragrans | Korea | Marchantiaceae | Not specified | Other macrocyclic bisbibenzyls |
| Plagiochasma intermedium | China | Plagiochasmaceae | Variable | Riccardin F, Neomarchantin A, Isoriccardin C, Marchantin H, Riccardin C |
| Plagiochasma petrospermum | Not specified | Plagiochasmaceae | Not quantified | Related bisbibenzyls |
The isolation and purification of this compound from natural sources typically involves sophisticated extraction and chromatographic techniques designed to separate this compound from the complex mixture of secondary metabolites present in liverwort tissues. Standard extraction protocols employ polar organic solvents such as methanol or ethanol, followed by systematic fractionation using silica gel chromatography and preparative high-performance liquid chromatography. These methodological approaches have been refined over decades of bryophyte phytochemistry research, enabling the efficient isolation of this compound and related compounds for structural and biological studies.
Properties
Molecular Formula |
C29H26O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-methoxy-2,15-dioxapentacyclo[20.2.2.216,19.13,7.110,14]triaconta-1(24),3,5,7(30),10(29),11,13,16,18,22,25,27-dodecaen-17-ol |
InChI |
InChI=1S/C29H26O4/c1-31-28-16-12-23-8-7-21-3-2-4-25(17-21)33-27-15-11-22(18-26(27)30)6-5-20-9-13-24(14-10-20)32-29(28)19-23/h2-4,9-19,30H,5-8H2,1H3 |
InChI Key |
ACTNIVURBGOQCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(CCC3=CC(=CC=C3)OC4=C(C=C(CCC5=CC=C(O2)C=C5)C=C4)O)C=C1 |
Synonyms |
pakyonol |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Pakyonol represents a novel bisbibenzyl substitution pattern, making it the first example isolated from the Hepaticae. The structural elucidation of this compound was achieved through advanced techniques such as COSY and NOE spectroscopy, confirming its unique molecular framework .
Biological Activities
This compound exhibits significant biological activities, particularly in the context of cancer research. Its cytotoxic effects have been demonstrated against various cancer cell lines, showcasing its potential as an anti-cancer agent.
Cytotoxicity Studies
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate Cancer) | 0.98 | Induction of apoptosis |
| U87 (Glioblastoma) | Not specified | Growth inhibition and cell cycle arrest |
| MDA-MB-231 (Breast Cancer) | Not specified | Potential apoptosis induction |
These studies indicate that this compound can induce apoptosis in cancer cells, suggesting its potential utility in developing therapeutic agents for cancer treatment .
Applications in Drug Development
This compound's ability to inhibit tumor growth has led researchers to explore its application in drug development. The compound has been investigated for its synergistic effects when combined with other chemotherapeutic agents. For instance, studies have shown that this compound can enhance the efficacy of existing cancer drugs by overcoming drug resistance mechanisms in certain cell lines .
Case Study: Combination Therapy
A notable case study involved combining this compound with standard chemotherapy agents in treating glioblastoma. The results indicated that the combination therapy significantly reduced tumor growth compared to monotherapy, highlighting this compound's role as a potential adjuvant in cancer treatment .
Future Research Directions
Given its promising biological activities, further research on this compound is warranted. Potential areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its anti-cancer effects.
- Formulation Development : Developing novel drug formulations incorporating this compound to enhance bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Key Pharmacological Properties :
- Anticancer Activity: Pakyonol inhibits proliferation and induces apoptosis in chemoresistant prostate cancer PC3 cells (IC₅₀ = 7.98 µmol/L) by downregulating Bcl-2 and upregulating Bax, key regulators of apoptosis .
- MDR Reversal: Synergizes with Adriamycin (ADR) in P-glycoprotein (P-gp)-overexpressing leukemia cells (K562/A02), reducing ADR's IC₅₀ by 4.78-fold at non-cytotoxic concentrations (3 µg/mL) .
- Antifungal Effects : Exhibits growth inhibition against Candida albicans via mechanisms linked to its hydroxyl group arrangement .
Comparison with Similar Compounds
Structural and Functional Overview
The bisbibenzyl family includes macrocyclic (e.g., Riccardins, Marchantins) and acyclic derivatives (e.g., Paleatin B), all derived from bryophytes. Below is a comparative analysis of this compound with structurally or functionally related compounds:
Efficacy in Overcoming Multidrug Resistance
This compound and Riccardin F are notable for reversing P-gp-mediated MDR, but their efficacy varies:
- This compound: Enhances ADR accumulation in K562/A02 cells by 4.78-fold, outperforming Riccardin F (2.51-fold) . This superior activity may stem from its methylated hydroxyl group, which improves membrane permeability .
- Riccardin F : Targets DNA topoisomerase II in addition to P-gp, broadening its anticancer scope but with lower MDR reversal potency .
Table 2: MDR Reversal in K562/A02 Cells
| Compound | ADR IC₅₀ Reduction (Fold) | Rhodamine-123 Retention Increase | Key Target |
|---|---|---|---|
| This compound | 4.78 | 3.2-fold | P-gp transport |
| Riccardin F | 2.51 | 2.1-fold | P-gp + Topoisomerase II |
Cytotoxic Potency in Prostate Cancer
This compound exhibits weaker cytotoxicity against PC3 cells (IC₅₀ = 7.98 µmol/L) compared to Riccardin C (3.22 µmol/L), Marchantin M (5.45 µmol/L), and Plagiochin E (5.99 µmol/L) . This disparity is attributed to this compound’s single hydroxyl group, which reduces pro-apoptotic signaling compared to polyhydroxylated analogues .
Antifungal Activity
While this compound inhibits C. albicans, its activity is less pronounced than non-methylated bisbibenzyls like 14-hydroxylunularin, where free hydroxyl groups enhance target binding .
Q & A
Q. How can researchers ensure reproducibility in this compound studies when reporting numerical data?
- Methodological Answer : Adhere to significant figure rules (e.g., report means ± SD to one digit beyond instrument precision). For chromatographic data, include retention times, column specifications, and mobile phase details. Publish raw data in repositories (e.g., Zenodo) and provide code for statistical analyses (e.g., R/Python scripts) .
Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound’s carcinogenicity assessment?
- Methodological Answer : Use OECD TG 473 (micronucleus assay) for genotoxicity screening in vitro. Transition to chronic rodent bioassays (e.g., 2-year exposure) only if in vitro data indicate clastogenicity. Justify model choice via literature review of structurally similar compounds and regulatory precedents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
